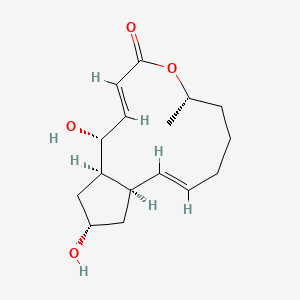
Bctc
Overview
Description
“BCTC” could refer to several entities :
- This compound TEST LAB : A world’s leading third-party testing, inspection, and certification body .
- BCT Financial Limited (BCTF) & Bank Consortium Trust Company Limited (this compound) : Key providers of MPF/ORSO products and asset servicing .
- Bluegrass Community and Technical College (this compound) : An educational institution offering various programs including Computer & Information Technologies .
Synthesis Analysis
In the context of chemical compounds, a paper was found discussing the synthesis of analogues of a compound referred to as this compound . The paper discusses the creation of novel pyrrolidinyl linker TRPV1 antagonists to lower the hyperthermic side-effects of the first-generation antagonist this compound .
Molecular Structure Analysis
The molecular structure of the chemical compound this compound is discussed in several papers . It is described as an orally active current inhibitor of vanilloid receptor type 1 (VR1), a transient receptor potential cation channel subfamily M member 8 (TRPM8) and transient receptor potential vanilloid 1 (TRPV1) antagonist .
Chemical Reactions Analysis
A Cu-BTC metal–organic framework (MOF) has been synthesized and evaluated for imine synthesis from amine compounds under neat conditions .
Scientific Research Applications
Risk Assessment Education in Chemistry
BCTC is used as a computer simulation tool in educational settings, particularly in chemistry. It provides a practical approach for teaching students how to research, collect, analyze, and interpret data, mimicking the decision-making process of scientists in policy decisions based on scientific data. This is exemplified in the study "Teaching risk assessment in undergraduate chemistry using this compound" by Pharr (1993), which highlights its utility in risk assessment education (Pharr, 1993).
Biochar and Hydrochar in Soil Science
Research on biochar (BC) and hydrochar (HTC) has significant implications in soil science. A study titled "Impact of biochar and hydrochar addition on water retention and water repellency of sandy soil" by Abel et al. (2013) explores the effects of BC and HTC on sandy soils' water retention and wettability. This research is vital for understanding carbon sequestration and improving soil properties for plant growth (Abel et al., 2013).
Environmental Simulation and Carcinogen Investigation
The environmental simulation aspect of this compound, modeled after the dioxin controversy, involves students in investigating a suspected carcinogen named this compound found in a river. This aspect is discussed in "this compound for Windows:: Abstract of Issue 9903W" by Whisnant and McCormick (1999), underlining its application in environmental studies and public health (Whisnant & McCormick, 1999).
Theoretical Computer Science Forums
This compound also refers to the British Colloquium for Theoretical Computer Science, a forum for researchers to meet, present findings, and discuss developments in theoretical computer science. Reports on these colloquiums, such as "Report on BCTCS 2016" by Trehan (2016), provide insights into the latest research and developments in this field (Trehan, 2016).
Liquid-Crystal Device Research
The bistable cholesteric twist cell (this compound) is a liquid-crystal device investigated for its potential in display technologies. Heffner et al. (1985) in "A wedge cell characterization method for the bistable cholesteric twist cell" describe a method for characterizing the behavior of this compound systems, important for advancing display technology (Heffner et al., 1985).
Photodynamic Therapy
In medical research, this compound is explored for its applications in photodynamic therapy. The study "Synthesis, characterization and biological evaluation of a novel biscarboxymethyl-modified tetraphenylchlorin compound for photodynamic therapy" by Liao et al. (2016) discusses a photosensitizer this compound, its properties, and its effectiveness in inhibiting tumor growth in mice, illustrating its potential in cancer treatment (Liao et al., 2016).
Mechanism of Action
Target of Action
BCTC, or N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide, primarily targets the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) and the Transient Receptor Potential Vanilloid 1 (TRPV1) . These receptors are ligand-gated ion channels highly expressed on primary nociceptors, playing a crucial role in the sensation of pain.
Mode of Action
This compound acts as an antagonist to TRPM8 and TRPV1, inhibiting their activation . It is particularly effective in blocking the activation of these receptors induced by capsaicin and acid . This interaction with its targets results in the inhibition of the pain sensation.
Biochemical Pathways
By acting as an antagonist to these receptors, this compound can potentially affect these pathways and their downstream effects, leading to a reduction in the sensation of pain .
Pharmacokinetics
It is known to be orally active This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted
Result of Action
The primary result of this compound’s action is the inhibition of pain sensation. By blocking the activation of TRPV1 and TRPM8, this compound prevents the transmission of pain signals, leading to an analgesic effect . It has also been suggested to have anticancer effects , although more research is needed to confirm this.
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors. These may include the pH level of the environment, as this compound is known to block acid-induced activation of TRPV1 . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUAPYLUCHQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432997 | |
| Record name | BCTC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393514-24-4 | |
| Record name | N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393514244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BCTC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 393514-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of BCTC?
A1: this compound primarily targets TRPV1, a non-selective cation channel found on sensory neurons. [, ]
Q2: How does this compound interact with TRPV1?
A2: this compound acts as a competitive antagonist, binding to the capsaicin-binding pocket of TRPV1 and preventing its activation by various stimuli. []
Q3: Does this compound block all modes of TRPV1 activation?
A3: Yes, this compound effectively blocks TRPV1 activation by capsaicin, protons (low pH), heat, and endogenous ligands like anandamide and N-arachidonyl dopamine. []
Q4: What are the downstream effects of this compound inhibiting TRPV1?
A4: this compound prevents TRPV1-mediated calcium influx into neurons, ultimately reducing pain signaling. This includes inhibiting the release of pain-related neuropeptides like calcitonin gene-related peptide (CGRP). [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C20H23ClN4O and a molecular weight of 372.89 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research doesn't delve into detailed spectroscopic data, it's essential to note that such information would typically be available in the chemical synthesis literature.
Q7: How do structural modifications of this compound affect its activity?
A7: Research suggests that modifications to the linker region of this compound can influence its potency and selectivity for TRPV1. Replacing the tetrahydropyrazine ring with a pyrrolidine ring, as in compound 10b, demonstrated comparable analgesic effects to this compound but with a reduced risk of hyperthermia. []
Q8: Are there any specific formulation strategies for this compound?
A8: Studies frequently utilize cyclodextrin as a vehicle for this compound administration, suggesting its potential role in enhancing solubility. [, ]
Q9: What is known about the pharmacokinetics of this compound?
A9: In rats, this compound exhibits oral bioavailability with a plasma half-life of approximately 1 hour and significant penetration into the central nervous system. []
Q10: What is the relationship between this compound dosage and efficacy?
A10: this compound demonstrates dose-dependent analgesic effects in various pain models. For instance, in a rat model of inflammatory pain, oral administration of this compound at 3 mg/kg significantly reduced thermal hyperalgesia, while 10 mg/kg reduced mechanical hyperalgesia. []
Q11: Has this compound been tested in cell-based assays?
A11: Yes, this compound effectively inhibits capsaicin-induced calcium influx and CGRP release in cultured rat dorsal root ganglion neurons. []
Q12: What animal models have been used to study this compound's analgesic effects?
A12: this compound has demonstrated efficacy in several rodent pain models, including capsaicin-induced hyperalgesia, Freund's complete adjuvant-induced inflammatory pain, and partial sciatic nerve injury-induced neuropathic pain. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol](/img/structure/B1667770.png)
![Ethyl 4-(((((2R,3R,4S,5R,6S)-4,5-bis((benzo[d][1,3]dioxol-5-ylcarbamoyl)oxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)carbonyl)amino)benzoate](/img/structure/B1667771.png)
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)







